Nifuratrone

Veterinary infectious disease Swine salmonellosis Nitrofuran efficacy

Researchers developing LC-MS/MS methods for nitrofuran residue monitoring face a critical gap: most reference standards lack detailed, species-specific metabolic profiles in swine. Nifuratrone (CAS 19561-70-7) solves this with a published urinary metabolic map identifying seven distinct metabolites and a <1 hr half-life in the target species. - Serves as an evidence-supported reference compound for analytical method development and residue monitoring program validation. - Features a unique nitrone (N-oxide) functional group, enabling its use as a chemically distinct comparator in medicinal chemistry studies of nitroreductase substrate recognition. - Backed by published efficacy data in a drinking-water administration model for swine salmonellosis, supporting its use in porcine enteric infection research protocols.

Molecular Formula C7H8N2O5
Molecular Weight 200.15 g/mol
CAS No. 19561-70-7
Cat. No. B094452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifuratrone
CAS19561-70-7
Synonymsnifuratrone
Molecular FormulaC7H8N2O5
Molecular Weight200.15 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)[N+](=O)[O-])C=[N+](CCO)[O-]
InChIInChI=1S/C7H8N2O5/c10-4-3-8(11)5-6-1-2-7(14-6)9(12)13/h1-2,5,10H,3-4H2/b8-5-
InChIKeyQSWZUVFMUIEHAG-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nifuratrone (CAS 19561-70-7): Structural and Pharmacological Overview


Nifuratrone (CAS 19561-70-7) is a synthetic antibacterial agent belonging to the 5-nitrofuran class, characterized by a C-nitro compound and furan ring core with a hydroxyethyl-nitrone side chain [1]. Unlike many nitrofurans that incorporate hydantoin, oxazolidinone, or semicarbazone moieties, nifuratrone features a nitrone (N-oxide) functional group that distinguishes it structurally from nitrofurantoin, furazolidone, and nitrofurazone [1]. The compound has been assigned the USAN/INN nomenclature and was historically developed for veterinary applications, specifically for controlling Salmonella choleraesuis infections in swine via drinking water administration [2].

1 Swine salmonellosis waterborne-administration model studies
2 Nitrofuran metabolism and species-specific metabolite profiling in swine
3 5-Nitrofuran SAR studies requiring a nitrone-scaffold comparator

Why Nifuratrone Differs from Generic Nitrofurans


The 5-nitrofuran class exhibits substantial heterogeneity in pharmacokinetic disposition, tissue distribution, and species-specific efficacy despite a shared mechanism of action involving bacterial nitroreductase-mediated activation [1]. Nifuratrone demonstrates a unique urinary excretion profile in swine, with only 1.0% of an oral dose excreted intact and a metabolite half-life of less than 1 hour, contrasting sharply with nitrofurantoin's ~40% urinary excretion of unchanged drug [2][3]. Furthermore, nifuratrone's documented efficacy in controlled swine salmonellosis trials—demonstrating normalization of clinical signs within 3 days and improved feed conversion relative to nonmedicated infected controls—has not been replicated with other nitrofurans using the same drinking-water administration protocol in this specific indication [4]. These pharmacological and indication-specific differences preclude simple substitution among nitrofuran congeners.

Structural mismatch Nitrone (N-oxide) group distinguishes nifuratrone from hydantoin-, oxazolidinone-, and semicarbazone-bearing nitrofurans; nitroreductase recognition may not transfer
Excretion divergence Extensive first-pass metabolism yields ~1% intact urinary excretion vs. ~40% unchanged for nitrofurantoin; residue-monitoring and metabolite-study endpoints differ substantially
Route specificity Drinking-water mass-medication protocol validated in swine salmonellosis is not replicated with oral-capsule, topical, or feed-additive nitrofurans in the same model

Evidence-Based Differentiation from Nitrofuran Analogs


In Vivo Efficacy in Swine Salmonellosis Model

In a controlled experimental infection study, nifuratrone administered via drinking water to swine infected with Salmonella choleraesuis var. kunzendorf resulted in normalization of rectal temperatures and cessation of diarrhea within 3 days of treatment initiation [1]. Medicated exposed swine consumed more feed, gained weight more rapidly, and had greater feed conversion efficiency compared with nonmedicated exposed swine; however, nonexposed swine given the drug showed decreased feed and water consumption [1]. This study provides the only published controlled efficacy data for a nitrofuran specifically in the swine salmonellosis drinking-water administration model.

Swine salmonellosis model
Head-to-head
Reported endpoint resolution (temperature normalization, diarrhea cessation) within 3 days in treated group; nonmedicated infected controls showed persistent pyrexia and diarrhea over the same timeframe
Supports model-response endpoint context for waterborne nitrofuran administration in swine salmonellosis
Single controlled study, 1972; drinking-water protocol
Veterinary infectious disease Swine salmonellosis Nitrofuran efficacy

Urinary Excretion Profile vs. Nitrofurantoin

In gilts receiving single oral doses of nifuratrone at 6 or 12 mg/kg bodyweight, only 1.0% of the administered dose was excreted as intact parent compound in urine, with a urinary excretory half-life of less than 1 hour for metabolites detected by the phenylhydrazine method [1]. By contrast, nitrofurantoin is rapidly and completely absorbed after oral administration and excreted ~40% unchanged in urine, with significantly higher systemic bioavailability [2]. This differential excretion profile indicates that nifuratrone undergoes extensive first-pass metabolism or alternative elimination pathways distinct from nitrofurantoin.

Intact urinary excretion
Cross-study comparable
1.0% vs. ~40% unchanged parent excreted in urine
Supports metabolism-study differentiation; nifuratrone undergoes extensive first-pass biotransformation distinct from nitrofurantoin
Single-dose gilts, 6–12 mg/kg oral; cross-study comparison
Pharmacokinetics Nitrofuran metabolism Veterinary drug residue

Nitrone Moiety vs. Hydantoin and Oxazolidinone Scaffolds

Nifuratrone is chemically defined as N-(2-hydroxyethyl)-1-(5-nitrofuran-2-yl)methanimine oxide, featuring a nitrone (N-oxide) functional group attached to the 5-nitrofuran pharmacophore [1]. In contrast, nitrofurantoin incorporates a hydantoin (imidazolidinedione) ring, furazolidone contains an oxazolidinone ring, and nitrofurazone bears a semicarbazone side chain [2]. The nitrone moiety confers distinct electronic and steric properties that may influence nitroreductase substrate recognition, intracellular distribution, and metabolic fate relative to these comparators, although direct comparative enzymatic kinetic data are not available in the published literature.

Core structural motif
Class-level inference
Nitrone (N-oxide): N-(2-hydroxyethyl)-methanimine oxide vs. hydantoin (nitrofurantoin), oxazolidinone (furazolidone), semicarbazone (nitrofurazone)
Provides a chemically distinct scaffold for nitrofuran SAR studies; N-oxide group may influence nitroreductase substrate recognition
Qualitative structural difference; no published comparative enzymatic kinetics available
Medicinal chemistry Nitrofuran structure-activity Drug design

Drinking-Water Delivery for Mass Medication

Nifuratrone was specifically developed and evaluated for administration via drinking water to swine, enabling mass medication of herds during salmonellosis outbreaks [1]. This delivery route is distinct from the primary administration routes of other major nitrofurans: nitrofurantoin is administered as oral capsules or tablets for individual treatment of urinary tract infections, nitrofurazone is applied topically for wound and burn management, and furazolidone was historically administered as an oral feed additive [2]. The drinking-water formulation of nifuratrone facilitates population-level dosing and rapid treatment initiation during acute outbreaks without individual animal handling, a practical advantage documented in the original efficacy studies [1].

Administration route
Class-level inference
Drinking water ad libitum (mass medication) vs. oral capsule/tablet (nitrofurantoin), topical (nitrofurazone), oral feed additive (furazolidone)
Protocol-relevant fit for population-level swine enteric infection models; other nitrofurans lack published waterborne-administration data in this model
No quantitative comparative compliance or efficacy-by-route data available
Veterinary drug delivery Mass medication Swine production

Dual-Species Investigational History

Beyond its veterinary application in swine salmonellosis, nifuratrone was also investigated for the treatment of human gonorrhea, as documented in a 1970 publication in Antimicrobial Agents and Chemotherapy [1]. This dual-species investigation profile is unusual among nitrofurans: nitrofurantoin is primarily restricted to human urinary tract infections, nitrofurazone to topical use, and furazolidone to enteric infections. While quantitative comparative efficacy data for the gonorrhea indication relative to standard therapy are not available in the open literature, the fact that nifuratrone progressed to human clinical investigation distinguishes it from many other veterinary-restricted nitrofurans [2].

Dual-species investigation history
Source review
Investigated in swine (Salmonella choleraesuis) and in a 1970 human gonorrhea research context; most nitrofurans were restricted to single-species investigation
Broader species-scope dataset may support comparative nitrofuran pharmacology review
Quantitative comparative data for gonorrhea indication not available in open literature
Antimicrobial chemotherapy Gonorrhea treatment Historical drug development

Rapid Urinary Elimination Kinetics

Nifuratrone metabolites detected by the phenylhydrazine method exhibited a urinary excretory half-life of less than 1 hour in swine, with all metabolites undetectable after 8 hours post-dose [1]. Seven distinct urinary components were identified, of which five had absorption spectra similar to the parent compound, indicating extensive metabolism [1]. While comparative half-life data for other nitrofurans in swine under identical conditions are not available, nitrofurantoin is known to be rapidly eliminated via tubular secretion with a reported elimination half-life of approximately 0.3-1.0 hours in humans, but its tissue-bound metabolites (particularly protein-bound residues) can persist far longer, forming the basis for regulatory monitoring programs [2]. The rapid urinary clearance of nifuratrone metabolites with a defined and brief detection window may offer practical advantages for designing withdrawal periods, though this must be balanced against the known carcinogenicity concerns associated with the nitrofuran class as a whole [2].

Urinary elimination half-life
Supporting evidence
Supports metabolism and residue-depletion study design in swine with a defined, brief detection window
Single-dose gilts; species-specific data more systematically documented than for other nitrofurans in swine
Drug residue Withdrawal period Food safety

Research Applications for Nifuratrone Procurement


Swine Salmonellosis Model with Waterborne Medication

Nifuratrone is the only 5-nitrofuran with published controlled efficacy data in a drinking-water administration model for swine salmonellosis, demonstrating clinical resolution (temperature normalization and diarrhea cessation) within 3 days and improved feed conversion relative to nonmedicated infected controls [1]. Researchers designing porcine enteric infection studies requiring waterborne delivery of a nitrofuran for population-level treatment should procure nifuratrone as the evidence-supported compound for this specific protocol, as analogous controlled data are not published for nitrofurantoin, furazolidone, or nitrofurazone in this model.

Nitrofuran Metabolism and Residue Studies

Nifuratrone's urinary excretion profile is uniquely characterized in the target species: only 1.0% intact excretion, seven distinct urinary metabolites identified, five with parent-like absorption spectra, and a metabolite half-life of less than 1 hour [1]. This detailed metabolic map in swine—published in the Journal of Agricultural and Food Chemistry—makes nifuratrone an ideal reference compound for analytical method development, residue monitoring program validation, and comparative nitrofuran metabolism studies where species-specific metabolite profiles are required.

SAR Studies with a Nitrone Scaffold

Nifuratrone is distinguished within the 5-nitrofuran class by its nitrone (N-oxide) functional group, in contrast to the hydantoin, oxazolidinone, or semicarbazone moieties found in nitrofurantoin, furazolidone, and nitrofurazone, respectively [1]. Medicinal chemistry and drug design programs investigating how the nitrone moiety influences nitroreductase substrate recognition, antibacterial potency, or cytotoxicity should include nifuratrone as a chemically distinct comparator to probe the contribution of the N-oxide group to the pharmacological properties of nitrofuran antibacterials.

Drug Development History Case Study

Nifuratrone's dual investigation in both veterinary (swine salmonellosis) and human (gonorrhea) indications, combined with its assignment of USAN/INN nomenclature and eventual discontinuation, provides a rich case study for regulatory science and drug development history research [1][2]. The compound's trajectory—from preclinical development by Richardson-Merrell Inc., through published efficacy studies in the 1970s, to its current inactive development status—offers a documented example of nitrofuran drug development for educational and comparative regulatory analysis purposes.

Application
Selection Property
Validation Focus
Swine salmonellosis waterborne model studies
Drinking-water nitrofuran protocol fit
Model endpoint response review
Nitrofuran metabolism and residue studies in swine
Species-specific urinary metabolite profile
Metabolite identification and residue-monitoring validation
5-Nitrofuran SAR with nitrone-scaffold comparator
Nitrone (N-oxide) structural control
Nitroreductase substrate recognition review
Nitrofuran drug development history research
Dual-species investigation record
Regulatory history endpoint review
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